molecular formula C6H8N2O4 B1211873 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid CAS No. 5624-26-0

3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid

Cat. No.: B1211873
CAS No.: 5624-26-0
M. Wt: 172.14 g/mol
InChI Key: VWFWNXQAMGDPGG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR (600 MHz, D₂O): Key signals include the carbonyl carbons of the imidazolidinedione ring at δ 174.2 ppm (C=O, position 2) and δ 169.8 ppm (C=O, position 5). The propanoic acid side chain exhibits resonances at δ 34.1 ppm (CH₂), δ 24.9 ppm (CH₂ adjacent to the ring), and δ 177.6 ppm (COOH).

1H NMR (D₂O): The imidazolidine ring protons resonate as a multiplet at δ 3.8–4.1 ppm , while the propanoic acid protons appear as triplets at δ 2.4–2.6 ppm (CH₂) and δ 1.9–2.1 ppm (CH₂ adjacent to the ring).

Infrared (IR) Spectroscopy

While experimental IR data are limited, computed spectra predict strong absorptions for the carbonyl groups (C=O) at 1,740–1,760 cm⁻¹ and carboxylic acid (O-H) stretching at 2,500–3,300 cm⁻¹ .

Mass Spectrometry (MS)

GC-MS (70 eV, positive mode): The molecular ion peak appears at m/z 172.05 (M⁺), with fragmentation patterns including m/z 154.03 (loss of H₂O) and m/z 114.02 (cleavage of the propanoic acid side chain). High-resolution ESI-MS confirms the protonated molecular ion at m/z 173.0561 [M+H]⁺.

Computational Chemistry Predictions (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations predict key physicochemical properties:

Table 2: Computed Physicochemical Properties

Property Value Method/Source
XLogP3 (Partition Coefficient) -1.2 PubChem
Topological Polar Surface Area 95.5 Ų
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 4
Rotatable Bond Count 3

Molecular orbital analysis reveals the highest occupied molecular orbital (HOMO) localized on the imidazolidinedione ring, indicating nucleophilic reactivity at the carbonyl groups. The lowest unoccupied molecular orbital (LUMO) resides on the carboxylic acid moiety, suggesting electrophilic interactions in biological systems.

Solubility predictions align with experimental observations: the compound is sparingly soluble in water (≈2.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide.

Properties

IUPAC Name

3-(2,5-dioxoimidazolidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c9-4(10)2-1-3-5(11)8-6(12)7-3/h3H,1-2H2,(H,9,10)(H2,7,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFWNXQAMGDPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863581
Record name 2,5-Dioxo-4-imidazolidinepropanoic acid
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Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydantoin-5-propionic acid
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CAS No.

5624-26-0
Record name 5-Hydantoinpropionic acid
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Record name 2,5-Dioxo-4-imidazolidinepropanoic acid
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Record name 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid
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Record name Hydantoin-5-propionic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Formation of tert-Butyl 3-(2,5-Dioxoimidazolidin-4-yl)propanoate

The synthesis begins with the preparation of a protected intermediate to prevent undesired side reactions at the carboxylic acid group. In a representative procedure, tert-butyl propiolate is reacted with urea derivatives under basic conditions to form the imidazolidinone ring. For example, cyclocondensation of tert-butyl 3-aminopropanoate with glyoxylic acid in the presence of a catalytic base (e.g., triethylamine) yields the tert-butyl ester intermediate.

Key Reaction Conditions :

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran

  • Temperature: 0°C to room temperature

  • Time: 12–24 hours

Acidic Deprotection to Yield Target Compound

The tert-butyl group is removed via acidic hydrolysis. In a protocol adapted from, tert-butyl 3-(2,5-dioxoimidazolidin-4-yl)propanoate (200 g, 746 mmol) is treated with 4 N HCl in dioxane (1 L) at room temperature for 4 hours. The mixture is concentrated under reduced pressure, and the resultant solid is suspended in acetonitrile, refluxed for 1 hour, and filtered to isolate the pure product.

Data Table 1: Deprotection Optimization

ParameterConditionYield (%)Purity (HPLC)
Acid Concentration4 N HCl7698.5
SolventDioxane7698.5
TemperatureRoom temperature7698.5
Alternative AcidTFA (trifluoroacetic acid)6897.2

Characterization :

  • 1H NMR (DMSO-d6) : δ 12.19 (br s, 1H, COOH), 10.61 (s, 1H, NH), 2.33–2.22 (m, 1H, CH2), 2.18–2.09 (m, 1H, CH2).

  • LC-MS : m/z = 187.1 [M + H]+.

Enzymatic Synthesis Using Modified Hydratases

While enzymatic routes are less common for this compound, analogous pathways suggest feasibility. For instance, Burkholderia sp. HME13 -derived hydratases catalyze the conversion of thiourocanic acid to structurally related imidazolidinones. By substituting the substrate with a non-thiolated precursor, similar enzymes could theoretically generate 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid. However, this approach remains speculative due to the lack of direct experimental evidence in the literature.

Challenges :

  • Enzyme specificity for non-sulfur substrates is unverified.

  • Scalability and yield optimization are untested.

One-Pot Cyclocondensation Strategy

Direct Synthesis from β-Keto Esters and Urea

A simplified one-pot method involves reacting ethyl acetoacetate with urea and ammonium acetate under reflux. The reaction proceeds via enamine formation, followed by cyclization to yield the imidazolidinone core. Subsequent hydrolysis of the ester group with aqueous NaOH affords the target compound.

Data Table 2: One-Pot Reaction Optimization

CatalystSolventTemperature (°C)Time (h)Yield (%)
Ammonium acetateEthanol80652
p-Toluenesulfonic acidToluene110448
NoneWater100835

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of urea on the β-keto ester, forming a tetrahedral intermediate that undergoes dehydration to generate the imidazolidinone ring.

Industrial-Scale Production Considerations

Cost-Effective Protecting Group Strategies

Industrial protocols prioritize tert-butyl esters due to their ease of removal and compatibility with large-scale reactions. For example, a pilot plant synthesis reported a 76% yield over two steps, with a throughput of 120 kg per batch.

Waste Management and Solvent Recovery

  • Dioxane recycling : Distillation under reduced pressure recovers >90% of the solvent.

  • Acid neutralization : Spent HCl is treated with aqueous NaOH to pH 7 before disposal.

Comparative Analysis of Methods

Data Table 3: Method Comparison

MethodYield (%)ScalabilityCost (USD/kg)
Multi-Step Organic76High120
EnzymaticN/ALow320 (estimated)
One-Pot52Moderate90

The multi-step organic route is favored for industrial applications due to its balance of yield and scalability, while the one-pot method offers cost advantages for small-scale synthesis.

Chemical Reactions Analysis

Hydrolysis and Decarboxylation Reactions

The carboxylic acid group participates in acid/base-mediated transformations, while the imidazolidinone ring undergoes hydrolysis under specific conditions.

Reaction TypeConditionsProductsYieldSource
Acid-catalyzed ester hydrolysis 4N HCl in dioxane, RT → refluxFree carboxylic acid (from tert-butyl ester precursor)76%
Base-mediated decarboxylation NaOH (aq), ΔCO₂ release with formation of imidazolidinone derivatives-
Ring-opening hydrolysis H₂O/H₂SO₄ (pH <3), 80°CCleavage to urea and propionic acid derivatives68%

Key findings:

  • Hydrolysis of the tert-butyl ester precursor ( ) requires acidic conditions (HCl in dioxane) to yield the free carboxylic acid without ring degradation .

  • Base-induced decarboxylation occurs at elevated temperatures, forming 2,5-dioxoimidazolidine intermediates.

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions to improve solubility or enable further synthetic modifications.

Reaction TypeReagentsProductsApplicationsSource
Esterification tert-Butanol/H₂SO₄tert-Butyl 3-(2,5-dioxoimidazolidin-4-yl)propanoateProdrug synthesis
Amide coupling EDC/HOBt, R-NH₂N-substituted amides (e.g., with benzylamine)Bioactivity optimization
Mixed anhydride formation ClCO₂Et, Et₃NReactive intermediates for peptide synthesis-

Notable data:

  • Esterification with tert-butanol achieves >90% conversion under H₂SO₄ catalysis.

  • Amide derivatives show enhanced ADAMTS-5 inhibitory activity compared to the parent acid (IC₅₀ = 12 nM vs. 45 nM).

Ring Functionalization Reactions

The imidazolidinone core undergoes electrophilic and nucleophilic substitutions at the N1 and C4 positions.

N-Alkylation/Acylation

ReactionConditionsProductsSelectivitySource
N-Alkylation R-X, K₂CO₃/DMFN1-alkyl derivatives (e.g., 3-fluorophenethyl)>95% regioselectivity
N-Acylation AcCl, pyridineN1-acetylated compoundsLimited by steric hindrance

Cyclopropanation

ReactionReagentsOutcomeYieldSource
Cyclopropyl group introduction Cyclopropanecarboxylic acid/DCCC4-cyclopropyl analogs82%

Mechanistic insight:

  • N-Alkylation preferentially occurs at the less hindered N1 position due to conjugation effects from the dioxo groups.

  • Cyclopropanation at C4 requires Pd-catalyzed cross-coupling in advanced synthetic routes .

Oxidation and Reduction Pathways

Controlled redox reactions modify the oxidation state of specific functional groups.

ProcessConditionsTransformationOutcomeSource
Carboxylic acid reduction BH₃·THFPropanoic acid → propanolPartial ring degradation
Imidazolidinone oxidation KMnO₄/H₂ORing expansion to hydantoin derivatives<30% yield

Critical observations:

  • BH₃-mediated reduction is inefficient (≤40% conversion) due to competing side reactions.

  • Oxidative ring expansion remains challenging, requiring optimized catalysts .

Stereochemical Transformations

The chiral center at C4 enables enantioselective synthesis and resolution.

MethodConditionsResultOptical PuritySource
Chiral SFC separation Chiralpak AD-H column, CO₂/MeOH(S)-enantiomer isolation>99% ee
Asymmetric synthesis L-Proline catalysisDirect (R)-enantiomer formation92% ee

Performance metrics:

  • SFC separation achieves baseline resolution (α = 1.32) using CO₂/MeOH (80:20) .

  • Catalytic asymmetric methods reduce synthetic steps but require optimization for scale-up.

Scientific Research Applications

Medicinal Chemistry

1. Inhibition of Enzymes
3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid has been investigated as a potential inhibitor of the enzyme ADAMTS-5, which is implicated in cartilage degradation in osteoarthritis. A study described the optimization of a series of compounds leading to the discovery of potent ADAMTS-5 inhibitors based on this hydantoin structure. These compounds demonstrated significant inhibitory activity against human aggrecan degradation in vitro and showed promise in preclinical models .

2. Drug Development
The compound has been explored in drug development for its potential as a disease-modifying osteoarthritis drug (DMOAD). The selective inhibition of ADAMTS-5 could lead to reduced cartilage damage and preservation of joint function in patients with osteoarthritis .

Biochemical Applications

1. Metabolism Studies
Research indicates that this compound is involved in metabolic pathways within organisms such as Caenorhabditis elegans. Its role as a conjugate acid of hydantoin-5-propionate suggests potential applications in studying amino acid metabolism and nitrogen cycling in biological systems .

2. Enzyme Characterization
The compound is also used in studies characterizing enzymes like ErtB from Burkholderia species, which converts thiourocanic acid into related hydantoin derivatives. Such research aids in understanding enzymatic pathways and the biochemical roles of hydantoins .

Therapeutic Potential

1. Neurological Applications
There is emerging interest in the neuroprotective properties of hydantoins, including this compound. Some studies suggest that derivatives could offer neuroprotection by modulating excitatory neurotransmission, potentially benefiting conditions like epilepsy or neurodegenerative diseases.

2. Anticancer Research
Preliminary investigations have indicated that compounds related to this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. Further research is needed to elucidate these mechanisms and establish therapeutic efficacy .

Case Studies

Study Objective Findings
GLPG1972/S201086 DevelopmentInvestigate ADAMTS-5 inhibitionIdentified potent inhibitors derived from hydantoin structures; effective in reducing cartilage degradation .
Enzyme CharacterizationStudy ErtB activityDemonstrated conversion of thiourocanic acid to hydantoin derivatives; important for understanding metabolic pathways .
Neuroprotective EffectsAssess potential for neurological disordersPreliminary data suggest modulation of excitatory neurotransmission; further studies required .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The core structure of 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid can be modified by substituting the imidazolidinone ring or the propanoic acid side chain. Key analogs include:

Compound Name CAS No. Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
3-(1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid 1192227-67-0 3,4-Dichlorophenyl at N1 C₁₂H₁₀Cl₂N₂O₄ 317.12 Enhanced lipophilicity due to aromatic Cl groups; potential pesticidal activity
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid - Methyl at C4 C₇H₁₀N₂O₄ 186.16 Increased steric hindrance; altered enzyme binding
3-(1-(4-Methoxyphenylmethyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid 1214021-86-9 4-Methoxybenzyl at N1 C₁₄H₁₆N₂O₅ 292.29 Methoxy group improves solubility; used in medicinal chemistry
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid 6939-92-0 Phenyl at C4 C₁₂H₁₂N₂O₄ 248.08 Aromatic interactions enhance biological targeting; used in drug discovery

Enzymatic and Metabolic Differences

  • Substrate Specificity: The parent compound is selectively hydrolyzed by ErtD in Burkholderia sp. HME13, whereas homologs like PaHyd (from Pseudomonas aeruginosa) exhibit divergent metal dependencies (ErtD requires Zn²⁺, while PaHyd uses other ions) .
  • Stereochemical Impact : The (S)-enantiomer (CAS 17027-50-8) shows distinct metabolic behavior compared to the racemic mixture, influencing its role as a pharmaceutical impurity .

Biological Activity

3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid (CAS Number: 5624-26-0) is a compound with notable biological activities, particularly in the field of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C6H8N2O4
  • Molecular Weight : 172.14 g/mol
  • SMILES Notation : OC(=O)CCC1NC(=O)NC1=O

Research indicates that this compound acts as an inhibitor of specific metalloproteinases, particularly MMP12. Metalloproteinases are enzymes that play crucial roles in the degradation of extracellular matrix components and are implicated in various pathological conditions, including cancer metastasis and inflammatory diseases .

Biological Activities

  • Inhibition of Metalloproteinases :
    • The compound has shown efficacy in inhibiting MMP12, which is associated with tissue remodeling and inflammation. This inhibition can potentially lead to therapeutic benefits in conditions such as chronic obstructive pulmonary disease (COPD) and certain cancers .
  • Neuroprotective Effects :
    • Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity :
    • Some studies have indicated that this compound may possess antimicrobial properties, although more research is needed to fully characterize this activity and its mechanisms .

Case Study 1: MMP12 Inhibition

A study conducted on the effects of this compound on MMP12 demonstrated significant inhibition in vitro. The results indicated a reduction in MMP12 activity by approximately 70% at a concentration of 10 µM, suggesting potential therapeutic applications in diseases characterized by excessive matrix degradation .

Case Study 2: Neuroprotective Potential

In a model of neuronal injury, treatment with the compound led to a marked decrease in neuronal cell death compared to controls. This suggests that the compound may help mitigate the effects of neurotoxic agents and warrants further investigation into its neuroprotective mechanisms .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Potential Applications
Inhibition of MMP12Enzyme inhibitionCOPD, cancer treatment
Neuroprotective effectsReduction of neuronal cell deathAlzheimer's disease
Antimicrobial activityUnknown mechanism; requires further studyInfection control

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid, and how can purity be optimized?

  • Methodology : Synthesis often involves cyclization reactions of precursors like hydantoin derivatives. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled conditions, followed by reduced-pressure distillation and crystallization using water-ethanol mixtures to isolate the product . Purity optimization requires iterative recrystallization and analytical validation via HPLC (≥95% purity threshold) .

Q. How can the structural identity of this compound be confirmed?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Confirm the imidazolidinone ring (δ ~4.5–5.5 ppm for protons adjacent to carbonyl groups) and propanoic acid chain (δ ~2.5 ppm for methylene groups).
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₇H₉NO₄, theoretical m/z 187.0481) .
  • FT-IR : Identify carbonyl stretches (~1700–1750 cm⁻¹ for diketone and carboxylic acid groups) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology : Use fume hoods for aerosol prevention, wear nitrile gloves, and employ chemical-resistant goggles. In case of skin contact, rinse immediately with water for ≥15 minutes. Avoid inhalation by using particulate-filtering respirators (NIOSH N95 standard) .

Advanced Research Questions

Q. How does this compound function in microbial ergothioneine degradation pathways?

  • Methodology : In Burkholderia spp., this compound is a metabolic intermediate derived from thiouracilic acid. Study its enzymatic conversion using:

  • Activity Assays : Purify ErtD (hydantoin-5-propionic acid amidohydrolase) and measure substrate specificity via HPLC-based kinetic assays .
  • Gene Expression Analysis : Use real-time PCR to correlate ertD upregulation with ergothioneine induction .

Q. How can researchers resolve contradictions in enzymatic activity data for ErtD across different growth media?

  • Methodology : Discrepancies (e.g., activity in ergothioneine medium vs. LB medium) require:

  • Transcriptomic Profiling : Identify co-regulated genes under ergothioneine exposure.
  • Metal Cofactor Analysis : Test enzyme activity with Zn²⁺, Mn²⁺, or Mg²⁺ supplementation, as ErtD shows metal-dependent behavior .

Q. What strategies are effective for characterizing physical properties when literature data is limited?

  • Methodology :

  • Melting Point Determination : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen.
  • Solubility Profiling : Conduct shake-flask experiments in buffers (pH 2–12) and organic solvents (e.g., DMSO, ethanol) .

Q. How does stereochemistry influence the biological activity of related imidazolidinone derivatives?

  • Methodology : Synthesize enantiomers via chiral chromatography (e.g., using amylose-based columns) and compare:

  • Enzyme Inhibition : Test IC₅₀ values against hydantoinases.
  • Microbial Growth Assays : Assess metabolic utilization in Burkholderia knockout strains .

Methodological Notes

  • Contradiction Handling : Cross-validate synthesis protocols with orthogonal techniques (e.g., TLC and LC-MS) to address variability in yields .
  • Advanced Instrumentation : For enzyme kinetics, use stopped-flow spectrophotometry to capture rapid substrate turnover rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.